Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Description
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate (CAS: 221316-61-6) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₁NO₂S and a molecular weight of 197.25 g/mol . Its structure comprises a tetrahydrothienopyridine core fused with a methyl ester group at position 2. The compound is a key intermediate in pharmaceutical synthesis, particularly for antiplatelet agents like clopidogrel and ticlopidine .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)8-4-6-5-10-3-2-7(6)13-8/h4,10H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCNUBLGCOYAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate typically involves the reaction of 1-methyl-4-piperidone with ethyl cyanoacetate under specific conditions . The reaction proceeds through a series of steps, including cyclization and esterification, to yield the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit platelet aggregation by targeting specific enzymes and receptors involved in the clotting process . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Key Structural Features :
- SMILES : COC(=O)C₁=CC₂=C(S₁)CCNC₂
- InChIKey : OJCNUBLGCOYAOJ-UHFFFAOYSA-N
- Synthons : The methyl ester group enhances reactivity in nucleophilic substitutions, making it pivotal in multicomponent reactions .
Comparison with Structurally Similar Compounds
Ethyl 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Methyl 5-Pivaloyl-4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylate
- Molecular Formula: C₁₄H₁₉NO₃S
- Molecular Weight : 281.37 g/mol
- Key Differences: Substituent: Addition of a bulky pivaloyl (2,2-dimethylpropanoyl) group at position 3. Impact: Likely improves metabolic stability by steric hindrance, a common strategy in prodrug design .
Clopidogrel (Methyl α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate)
Structural and Pharmacological Comparison Table
Key Research Findings
Synthetic Utility :
- Methyl and ethyl esters are critical intermediates in multicomponent reactions for clopidogrel and ticlopidine synthesis .
- Ethyl derivatives exhibit better solubility in organic solvents, facilitating large-scale production .
Biological Activity :
- Derivatives with substituents like 2-chlorophenyl (clopidogrel) show 30–50% higher antiplatelet activity than ticlopidine in rat models .
- Methyl 5-pivaloyl derivatives may exhibit prolonged half-life due to steric protection against esterase hydrolysis .
Safety and Hazards: Ethyl ester analogs (e.g., Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) carry warnings for skin/eye irritation (H315, H319) .
Biological Activity
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 211.28 g/mol
- CAS Number : 721926-88-1
The structure of this compound features a tetrahydrothieno ring fused with a pyridine moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of thienopyridine derivatives with carboxylic acid derivatives. Notably, the introduction of substituents at specific positions on the thieno ring can enhance biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydrothienopyridines exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds derived from the tetrahydrothieno[3,2-c]pyridine structure have shown IC values ranging from 1.1 to 25 μM against various cancer cell lines including HeLa and K562 cells. These compounds inhibit tubulin polymerization by binding to the colchicine site on tubulin, which is critical for cell division .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 3a | HeLa | 1.1 |
| 3b | K562 | 0.70 |
| CA-4 | L1210 | <20 |
Anti-inflammatory Activity
Research indicates that some tetrahydrothieno derivatives can inhibit lipopolysaccharide (LPS)-stimulated TNF-alpha production in rat blood. This suggests potential applications in treating inflammatory diseases .
Selectivity Towards Cancer Cells
Studies have shown that certain derivatives do not significantly affect the viability of normal human peripheral blood mononuclear cells (PBMC), indicating a selective cytotoxic effect towards cancer cells .
Case Studies
- Antitumor Agents : A series of compounds based on the tetrahydrothieno[3,2-c]pyridine skeleton were synthesized and evaluated for their antitumor activity. One derivative exhibited an IC value of 2.8 μM against L1210 leukemia cells.
- Inflammation Models : In animal models of inflammation, compounds demonstrated a reduction in TNF-alpha levels post-LPS stimulation, highlighting their therapeutic potential in inflammatory conditions .
Q & A
Q. What are the established synthetic routes for Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate?
The compound is typically synthesized via multistep routes involving:
- Benzylation and reduction : Reaction of thieno[3,2-c]pyridine derivatives with benzyl halides (e.g., o-chlorobenzyl chloride) in the presence of potassium carbonate, followed by NaBH₄ or LiAlH₄ reduction to yield tetrahydro derivatives .
- Cyclization strategies : Formation of the thienopyridine core via condensation reactions, such as the Gronowitz method for 4,5,6,7-tetrahydrothieno[3,2-c]pyridine precursors .
- Esterification : Methyl ester introduction via carboxylation of intermediate amines or acids.
Key considerations : Reaction temperature (room temperature to reflux), solvent selection (DME, THF), and purification by column chromatography. Yields range from 80–94% under optimized conditions .
Q. How is structural characterization performed for this compound and its derivatives?
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye irritation (H315, H319 hazards) .
- Ventilation : Use fume hoods to mitigate respiratory risks from volatile intermediates.
- Storage : Room temperature in airtight containers, away from oxidizing agents .
Advanced Research Questions
Q. How can synthesis yields be optimized for enantioselective derivatives?
- Catalytic asymmetric synthesis : Iridium-catalyzed amination achieves >98% yield and enantiomeric excess (e.g., (S)-5-(but-3-en-2-yl) derivatives via DME solvent and crotyl acetate) .
- Protecting group strategies : Use of Boc groups or 2-methoxy substituents to stabilize intermediates during functionalization .
- Reaction monitoring : In-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .
Q. How to resolve contradictions in reported biological activity data?
- In silico docking : Use AutoDock or Schrödinger Suite to predict binding affinities for targets like serotonin receptors (e.g., 5-HT₃) .
- ADMET profiling : Computational tools (e.g., SwissADME) assess bioavailability, toxicity, and metabolic stability to prioritize in vitro testing .
- Dose-response assays : Validate antifungal or CNS activity (IC₅₀ values) using standardized protocols (e.g., CLSI guidelines) .
Q. What methodologies advance structure-activity relationship (SAR) studies for CNS applications?
- Substituent variation : Introduce halogens (Br, Cl), sulfonyl groups, or heteroaromatic moieties (e.g., oxadiazoles) to modulate blood-brain barrier penetration .
- Pharmacophore mapping : Compare with Ticlopidine derivatives (e.g., 5-(2-chlorobenzyl) analogs) to identify critical hydrogen-bonding and hydrophobic interactions .
- In vivo models : Rodent behavioral assays (e.g., forced swim test for antidepressant activity) paired with pharmacokinetic profiling .
Q. How to address challenges in crystallographic data interpretation?
- Low-temperature data collection : Stabilize crystals at 100 K using liquid N₂ to reduce thermal motion artifacts .
- Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in monoclinic systems .
- Hydrogen bonding analysis : Identify key interactions (e.g., N–H···O) using Mercury software to validate packing models .
Q. What strategies improve regioselectivity in functionalization reactions?
- Directed C–H activation : Use Pd or Rh catalysts with directing groups (e.g., pyridinyl) to target specific positions .
- Electrophilic substitution : Optimize Lewis acid conditions (e.g., AlCl₃) for bromination at the 2-position of the thiophene ring .
- Computational guidance : DFT calculations (Gaussian 09) predict reactive sites based on frontier molecular orbitals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
